molecular formula C10H16N4O4 B2400366 (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline CAS No. 132622-77-6

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline

Cat. No.: B2400366
CAS No.: 132622-77-6
M. Wt: 256.262
InChI Key: JZEOWBJXFSZTJU-NKWVEPMBSA-N
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Description

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is a chemical compound that belongs to the class of azido-proline derivatives This compound is characterized by the presence of an azido group (-N3) attached to the fourth carbon of the proline ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Mechanism of Action

Target of Action

The tert-butoxycarbonyl group is known to serve as a protecting group in synthetic organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The mode of action of this compound is likely related to its tert-butoxycarbonyl group. This group is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the tert-butoxycarbonyl group can be removed, revealing the original functional group . This allows for more complex molecules to be synthesized without unwanted side reactions .

Biochemical Pathways

The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including those involved in various biochemical pathways .

Pharmacokinetics

The tert-butoxycarbonyl group is known to be stable under a variety of conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can protect a functional group from reacting under conditions where it would otherwise do so . This can allow for more selective and controlled chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the tert-butoxycarbonyl group can be affected by the presence of certain reagents or under certain conditions . Additionally, the efficiency of the compound’s action can be improved using flow microreactor systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline typically involves the following steps:

    Protection of the Proline Nitrogen: The nitrogen atom of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Azido Group: The azido group is introduced by converting the hydroxyl group at the fourth carbon of the Boc-protected proline to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide (NaN3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), various nucleophiles (amines, thiols)

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

    Reduction: (4S)-1-(tert-Butoxycarbonyl)-4-amino-D-proline

    Substitution: Various substituted proline derivatives

    Cycloaddition: Triazole-containing proline derivatives

Scientific Research Applications

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Utilized in the study of protein-protein interactions and as a probe in bioorthogonal chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,3,4-trifluorophenoxy)pyrrolidine-2-carboxylic acid
  • (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid

Uniqueness

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other Boc-protected proline derivatives that may lack the azido functionality and, consequently, the ability to participate in specific chemical reactions such as cycloaddition.

Properties

IUPAC Name

(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOWBJXFSZTJU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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